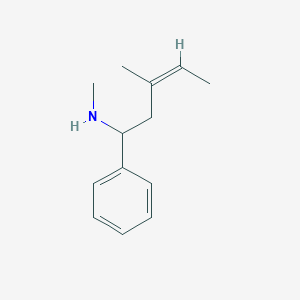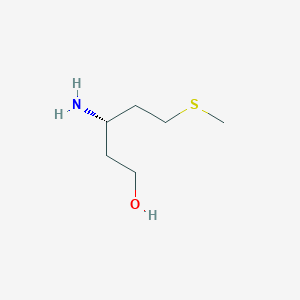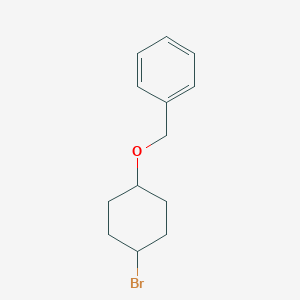
(((4-Bromocyclohexyl)oxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((4-Bromocyclohexyl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a bromocyclohexyl group connected via an oxygen atom and a methylene bridge. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Bromocyclohexyl)oxy)methyl)benzene can be achieved through several methods. One common approach involves the reaction of 4-bromocyclohexanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromocyclohexanol is replaced by the benzyl group, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(((4-Bromocyclohexyl)oxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocyclohexyl group to a cyclohexyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields cyclohexyl derivatives.
Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
(((4-Bromocyclohexyl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (((4-Bromocyclohexyl)oxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and the aromatic ring can participate in electrophilic and nucleophilic reactions, respectively. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Bromobenzyl alcohol: Similar structure but lacks the cyclohexyl group.
Benzyl bromide: Contains a benzyl group with a bromine atom but no cyclohexyl group.
Cyclohexylbenzene: Features a cyclohexyl group attached directly to a benzene ring without the oxygen and methylene bridge.
Uniqueness
(((4-Bromocyclohexyl)oxy)methyl)benzene is unique due to its combination of aromatic and aliphatic elements, providing distinct reactivity and versatility in synthetic applications. The presence of the bromine atom allows for further functionalization, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C13H17BrO |
|---|---|
分子量 |
269.18 g/mol |
IUPAC名 |
(4-bromocyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChIキー |
NUQGHLBPFDLVCJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1OCC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-b]pyridazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12944635.png)
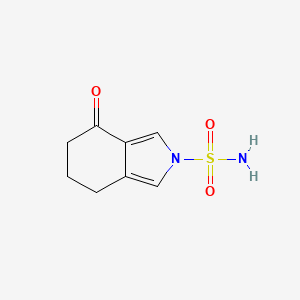
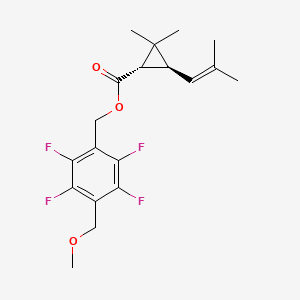
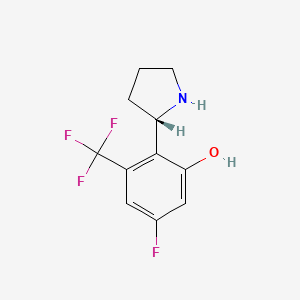
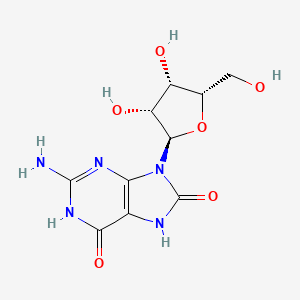
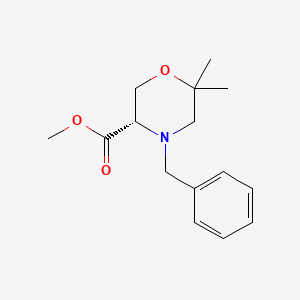
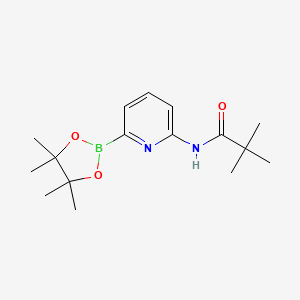

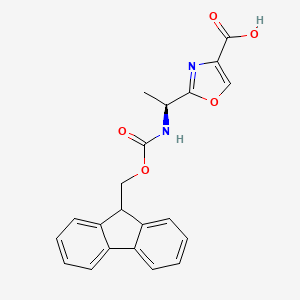
![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)
